molecular formula C7H17O4P B1601368 (3-Hydroxypropyl)phosphonic acid diethyl ester CAS No. 55849-69-9

(3-Hydroxypropyl)phosphonic acid diethyl ester

Cat. No. B1601368
CAS RN: 55849-69-9
M. Wt: 196.18 g/mol
InChI Key: CUQDREPACNNCTH-UHFFFAOYSA-N
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Description

“(3-Hydroxypropyl)phosphonic acid diethyl ester” is a chemical compound with the formula C7H17O4P . It contains a total of 29 atoms, including 17 Hydrogen atoms, 7 Carbon atoms, 4 Oxygen atoms, and 1 Phosphorous atom . It has 28 bonds in total, including 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 hydroxyl group, 1 primary alcohol, and 1 phosphonate .


Molecular Structure Analysis

The molecular structure of “(3-Hydroxypropyl)phosphonic acid diethyl ester” involves a phosphonate group, a hydroxyl group, and a primary alcohol . The molecule contains a total of 28 bonds, including 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 hydroxyl group, 1 primary alcohol, and 1 phosphonate .

Safety And Hazards

The safety data sheet for a similar compound, Diethyl (hydroxymethyl)phosphonate, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-diethoxyphosphorylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQDREPACNNCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503720
Record name Diethyl (3-hydroxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxypropyl)phosphonic acid diethyl ester

CAS RN

55849-69-9
Record name Diethyl (3-hydroxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl-3-hydroxypropylphosphonate (steps 1 and 2) is prepared from diethyl-3-bromopropylphosphonate. Diethyl-3-bromopropylphosphonate (12.0 g, 46 mmol), prepared by the method of Eberhard, A., et al, J Am Chem Soc (1965) 87:253-260) was stirred with 12.0 g NaOAc.3H2O in 125 ml DMF heated in a steam bath. The reaction was evaporated to dryness in vacuo after 2 hours and partitioned between H2O and EtOAc. extracting the aqueous layer five times. The ethyl acetate extract was washed once with brine, dried with Na2SO4, filtered, and evaporated to dryness in vacuo to yield 9.8 g light yellow oil (89%). 1H NMR (CDCl3) δ1.3 (tr, 6 H), 1.5-2.0 (m, 4 H), 2.03 (s, 3 H), 4.1 (dq, 6 H): thin-layer chromatography on SiGF developed with 2:1 EtOAc:CH2Cl2 gave Rf 0.30. The isolated diethyl-3-acetoxypropylphosphonate (9.8 g, 41 mmol) in 200 ml abs. EtOH was stirred with 30 ml Dowex 50 (H+) which had been rinsed three times each with H2O and EtOH. After 41/2 days at room temperature, another 10 ml of similarly prepared resin was added. Six hours later, the reaction was filtered and evaporated in vacuo. The quantitative yield of yellow oil was purified by dry column chromatography on 400 g silica packed in a 2.75-inch flat diameter nylon tube. The column was eluted with 1:9 MeOH:EtOAc and the appropriate fractions were cut and slurried with 1:1 MeOH:EtOAc. Filtration and evaporation in vacuo afforded 5.33 g (66%) pale yellow oil, which is the diethyl ester of 3-hydroxypropyl phosphonic acid. 1H NMR (CDCl3, D2O): δ1.3 (tr, 6 H), 1.6-2.08 (m, 4 H), 3.67 (tr. 2 H), 4.13 (dq. 4 H); thin-layer chromatography on SiGF developed with 1:9 MeOH:EtOAc gave an Rf of 0.57.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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12 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaOAc.3H2O
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
Name
Yield
89%

Synthesis routes and methods II

Procedure details

A solution of (2-ethoxy-ethyl)-phosphonic acid diethyl ester (0.500 g, 2.1 mmol) in ether (8.5 mL) and THF (1.5 mL) was treated with lithium borohydride. The reaction mixture stirred at room temperature for 1 hour and was then concentrated in vacuo. The crude mixture was partitioned between dichloromethane and water. The organic phase was washed with saturated NaHCO3 and brine, dried (MgSO4), then concentrated in vacuo. The residue was purified by silica gel chromatography (5/95—methanol/dichloromethane) to afford (3-hydroxy-propyl)-phosphonic acid diethyl ester 178 (0.100 g, 24%) as an oil: 1H NMR (CDCl3) δ 4.1 (m, 4H), 3.7 (m, 2H), 2.95 (bs, 1H), 1.85 (m, 4H), 1.30 (t, 3H); 31P NMR (CDCl3) δ 33.26; MS: 197 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Hydroxypropyl)phosphonic acid diethyl ester
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